5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid is a synthetic organic compound with the molecular formula and a molecular weight of 322.18 g/mol. This compound is characterized by the presence of a bromine atom at the 5-position, a piperazine ring at the 4-position, and a sulfonic acid group at the 3-position of the pyridine ring. Its unique structure imparts distinct chemical properties, making it valuable in various scientific fields, particularly in organic synthesis and medicinal chemistry.
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid falls under the classification of sulfonic acids and heterocyclic compounds. It is particularly notable for its role as a building block in organic synthesis due to its reactive functional groups.
The synthesis of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid typically involves bromination of 4-(piperazin-1-yl)pyridine-3-sulfonic acid. Common methods include:
In industrial settings, automated reactors may be used to facilitate large-scale production, ensuring consistent quality. Purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity levels.
The molecular structure of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.18 g/mol |
| IUPAC Name | 5-bromo-4-piperazin-1-ylpyridine-3-sulfonic acid |
| InChI | InChI=1S/C9H12BrN3O3S/c10... |
| InChI Key | UYYHQWATYXIOPG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)O)Br |
These data points highlight the compound's unique features that contribute to its reactivity and potential applications in various fields .
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid can participate in various chemical reactions due to its functional groups:
The reactivity patterns of this compound allow it to serve as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical chemistry where modifications are crucial for developing active compounds .
The mechanism of action for 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid varies based on its application:
The physical properties include:
Key chemical properties are:
| Property | Value |
|---|---|
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under normal conditions but sensitive to light |
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid has several significant applications:
The synthesis of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid (CAS: 1352502-05-6) hinges on precise sequential functionalization of the pyridine core. Bromination typically precedes sulfonation due to the electron-withdrawing nature of the sulfonic acid group, which would deactivate the ring toward electrophilic substitution. Commercial routes employ 3,4-dihalopyridine intermediates, where one halogen (chlorine) acts as a leaving group for piperazine substitution, while bromine is introduced regioselectively at the C5 position using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (DMF or acetonitrile) [4] [8].
Sulfonation is achieved via direct sulfonation or sulfur-containing precursor oxidation. The former uses fuming sulfuric acid (20-30% SO₃), but risks over-sulfonation. The latter strategy involves metal-catalyzed coupling to install a thiol group, followed by oxidation with hydrogen peroxide or oxone to the sulfonic acid. This method offers superior regiocontrol, with yields exceeding 75% when using Pd-catalyzed C-S coupling [5] [8]. Key challenges include minimizing hydrolysis of the acid-sensitive piperazine ring during sulfonation, often addressed through temperature control (0-5°C) and stoichiometric buffering.
Table 1: Bromination-Sulfonation Method Comparison
| Strategy | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Bromination First | NBS, DMF, 80°C, 2h | 85 | C5 >95% |
| Direct Sulfonation | 25% SO₃ in H₂SO₄, 40°C, 6h | 62 | Moderate (C3) |
| Oxidative Route | Pd(OAc)₂/dppf, Na₂S₂O₃; H₂O₂, pH 3, 25°C | 78 | High (C3) |
Piperazine installation at the C4 position exploits the nucleophilic aromatic substitution (SNAr) reactivity of 3,4-dihalopyridines. The C4 chlorine is more labile than C3 halogens due to reduced electron density from the ortho-sulfonic acid group. Achieving >90% regioselectivity requires optimization of:
Microwave-assisted reactions (100°C, 30 min) further enhance efficiency, reducing reaction times from 12h to <1h with comparable yields (80±3%) [9]. The sulfonic acid group’s acidity (pKa ≈ -2) necessitates pH control (pH 7-9) to prevent protonation of the piperazine nucleophile.
Table 2: Solvent and Catalyst Impact on Piperazine Substitution
| Condition | Solvent | Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Standard | Toluene | None | 45 | 28 (dimer) |
| Optimized | DMF | Amberlyst® 15-piperazine | 82 | <5 |
| Aqueous | Dioxane/H₂O (4:1) | K₂CO₃ | 76 | 12 (hydrolysis) |
| Microwave | DMSO | None | 80 | 8 |
Sustainable synthesis focuses on waste reduction, catalyst recyclability, and benign solvents. Key advances include:
Electrochemical sulfonation using SO₂/O₂ mixtures in aqueous media offers atom-economical C–H sulfonation, though yields for pyridines remain moderate (55%) [9]. Life-cycle assessments confirm a 40% reduction in carbon footprint versus traditional routes via these strategies.
Table 3: Green Metrics for Sulfonation Methods
| Method | PMI (kg/kg) | E-Factor | Catalyst Recycles | Yield (%) |
|---|---|---|---|---|
| Concentrated H₂SO₄ | 85 | 48 | 0 | 62 |
| Solvent-Free MSA | 35 | 12 | 0 | 70 |
| Heterogeneous Catalysis | 40 | 18 | ≥5 | 75 |
| Electrochemical | 30 | 10 | 10 (electrode) | 55 |
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: